molecular formula C8H9N3 B1612624 6-methyl-1H-benzimidazol-7-amine CAS No. 935873-39-5

6-methyl-1H-benzimidazol-7-amine

Cat. No. B1612624
M. Wt: 147.18 g/mol
InChI Key: BQHSHBQZSZIJPC-UHFFFAOYSA-N
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Description

6-methyl-1H-benzimidazol-7-amine is a chemical compound with the CAS Number: 935873-39-5 . It has a molecular weight of 147.18 .


Molecular Structure Analysis

The InChI code for 6-methyl-1H-benzimidazol-7-amine is 1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11) . This indicates the presence of a benzimidazole ring with a methyl group at the 6th position and an amine group at the 7th position.


Physical And Chemical Properties Analysis

6-methyl-1H-benzimidazol-7-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

The safety data sheet for 6-methyl-1H-benzimidazol-7-amine indicates that it is dangerous . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Benzimidazole derivatives, including 6-methyl-1H-benzimidazol-7-amine, have shown promising therapeutic potential . They have been used in the treatment of numerous diseases, showing promising therapeutic potential . Therefore, future research could focus on exploring the therapeutic potential of 6-methyl-1H-benzimidazol-7-amine in various diseases.

properties

IUPAC Name

5-methyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHSHBQZSZIJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589899
Record name 5-Methyl-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-benzimidazol-7-amine

CAS RN

935873-39-5
Record name 5-Methyl-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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